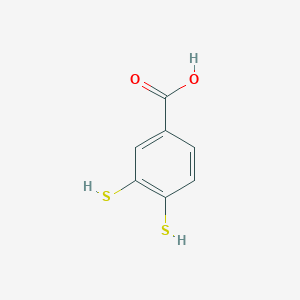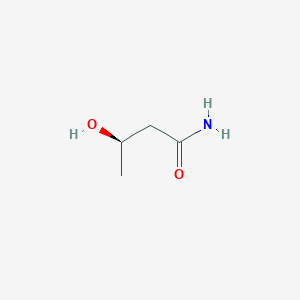
2-Azido-1,5-dichloro-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-1,5-dichloro-3-methylbenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains two chlorine atoms and one methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,5-dichloro-3-methylbenzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,4-dichloro-3-methylbenzene, is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, safety measures are crucial due to the potentially hazardous nature of azido compounds.
化学反应分析
Types of Reactions
2-Azido-1,5-dichloro-3-methylbenzene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under suitable conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in a polar solvent.
Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO₄).
Major Products Formed
Reduction: 2-Amino-1,5-dichloro-3-methylbenzene.
Substitution: 2-Azido-1-hydroxy-3-methylbenzene or 2-Azido-1-methoxy-3-methylbenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
2-Azido-1,5-dichloro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazole rings.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.
作用机制
The mechanism of action of 2-Azido-1,5-dichloro-3-methylbenzene largely depends on the specific reaction it undergoes. For instance:
Reduction: The azido group is reduced to an amine group through the transfer of hydrogen atoms, facilitated by the palladium catalyst.
Cycloaddition: The azido group reacts with an alkyne to form a triazole ring via a 1,3-dipolar cycloaddition mechanism, often catalyzed by copper ions.
相似化合物的比较
2-Azido-1,5-dichloro-3-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
2-Azido-1,3-dichlorobenzene: Lacks the methyl group, which may affect its reactivity and applications.
2-Azido-1,4-dichloro-3-methylbenzene: The position of the chlorine atoms differs, potentially altering its chemical behavior.
2-Azido-1,5-dichlorobenzene: Lacks the methyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in the specific arrangement of its substituents, which can impact its reactivity and suitability for various applications.
属性
分子式 |
C7H5Cl2N3 |
|---|---|
分子量 |
202.04 g/mol |
IUPAC 名称 |
2-azido-1,5-dichloro-3-methylbenzene |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-5(8)3-6(9)7(4)11-12-10/h2-3H,1H3 |
InChI 键 |
YAYYEVNCXCTQGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N=[N+]=[N-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)



![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)
![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B13467086.png)

![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)

